3-(3,4-Dichlorophenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea
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Overview
Description
3-(3,4-Dichlorophenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a dichlorophenyl group, a furan ring, and a methoxyethyl group attached to a urea backbone
Scientific Research Applications
3-(3,4-Dichlorophenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichloroaniline, furan-3-carboxaldehyde, and 2-methoxyethylamine.
Formation of Intermediate: The first step involves the reaction of 3,4-dichloroaniline with furan-3-carboxaldehyde under acidic or basic conditions to form an intermediate Schiff base.
Urea Formation: The intermediate Schiff base is then reacted with 2-methoxyethylamine in the presence of a suitable catalyst, such as a carbodiimide, to form the final urea compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichlorophenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The nitro groups on the dichlorophenyl ring can be reduced to amines.
Substitution: The chlorine atoms on the dichlorophenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Amino derivatives of the dichlorophenyl ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The dichlorophenyl and furan moieties may play a role in binding to these targets, while the methoxyethyl group can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dichlorophenyl)-1-(furan-2-ylmethyl)-1-(2-methoxyethyl)urea: Similar structure but with the furan ring attached at a different position.
3-(3,4-Dichlorophenyl)-1-(furan-3-ylmethyl)-1-(2-ethoxyethyl)urea: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.
Uniqueness
3-(3,4-Dichlorophenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of both dichlorophenyl and furan moieties can enhance its reactivity and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2O3/c1-21-7-5-19(9-11-4-6-22-10-11)15(20)18-12-2-3-13(16)14(17)8-12/h2-4,6,8,10H,5,7,9H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTJOLJQHVCCAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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